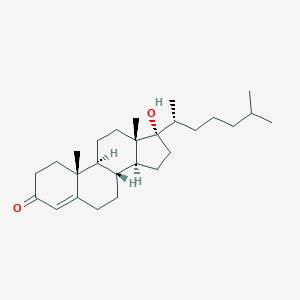
17-Hydroxycholest-4-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-Hydroxycholest-4-en-3-one, also known as 17-OH-CPA, is a steroidal compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized from cholesterol and is a precursor to many other important steroid hormones.
Mécanisme D'action
The mechanism of action of 17-Hydroxycholest-4-en-3-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of steroid hormones, which may contribute to its anti-tumor and anti-inflammatory effects. It has also been shown to modulate the activity of transcription factors involved in cell growth and differentiation.
Effets Biochimiques Et Physiologiques
17-Hydroxycholest-4-en-3-one has been shown to have several biochemical and physiological effects on the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to modulate the activity of various enzymes involved in lipid metabolism and steroid hormone biosynthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 17-Hydroxycholest-4-en-3-one in lab experiments is its potential to modulate various signaling pathways in the body, making it a useful tool for studying the mechanisms of disease and drug action. However, there are also several limitations to using this compound in lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 17-Hydroxycholest-4-en-3-one. One area of interest is the development of new drugs based on this compound for the treatment of hormone-related disorders and cancer. Another area of interest is the use of 17-Hydroxycholest-4-en-3-one as a plant growth regulator and its potential applications in agriculture. Finally, there is also potential for further research on the mechanisms of action of this compound and its effects on various signaling pathways in the body.
Conclusion
In conclusion, 17-Hydroxycholest-4-en-3-one is a steroidal compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method involves several steps, and it has been extensively studied for its potential applications in medicine, agriculture, and industry. The mechanism of action of this compound is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has several biochemical and physiological effects on the body, and there are both advantages and limitations to using this compound in lab experiments. Finally, there are several future directions for research on 17-Hydroxycholest-4-en-3-one, including the development of new drugs, its use as a plant growth regulator, and further research on its mechanisms of action.
Méthodes De Synthèse
The synthesis of 17-Hydroxycholest-4-en-3-one involves the conversion of cholesterol to 17-hydroxypregnenolone, which is then further converted to 17-Hydroxycholest-4-en-3-one. This process involves several steps, including oxidation, isomerization, and reduction. The final product, 17-Hydroxycholest-4-en-3-one, is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
17-Hydroxycholest-4-en-3-one has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, this compound has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been studied for its potential use in the treatment of hormone-related disorders such as breast cancer, prostate cancer, and endometriosis. In agriculture, 17-Hydroxycholest-4-en-3-one has been used as a growth promoter for livestock and as a plant growth regulator. In industry, this compound has been studied for its potential use in the production of steroids and other chemicals.
Propriétés
Numéro CAS |
157636-45-8 |
|---|---|
Nom du produit |
17-Hydroxycholest-4-en-3-one |
Formule moléculaire |
C27H44O2 |
Poids moléculaire |
400.6 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H44O2/c1-18(2)7-6-8-19(3)27(29)16-13-24-22-10-9-20-17-21(28)11-14-25(20,4)23(22)12-15-26(24,27)5/h17-19,22-24,29H,6-16H2,1-5H3/t19-,22-,23+,24+,25+,26+,27+/m1/s1 |
Clé InChI |
JPZQAAAKHXFVKO-AHXUHXIQSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O |
SMILES |
CC(C)CCCC(C)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |
SMILES canonique |
CC(C)CCCC(C)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |
Synonymes |
17-hydroxycholest-4-en-3-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate](/img/structure/B114123.png)
![Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B114125.png)

![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)



![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)


![1-Methyl-2-vinyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B114150.png)
![N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B114151.png)